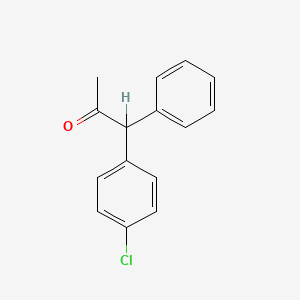
N,N-二甲基硒脲
描述
Selenourea, N,N-dimethyl- is an organoselenium compound that belongs to the class of selenoureas It is characterized by the presence of selenium in place of oxygen in the urea structure
科学研究应用
Selenourea, N,N-dimethyl- has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:
Chemistry: In chemistry, Selenourea, N,N-dimethyl- is used as a precursor for the synthesis of selenium-containing compounds. It is also employed in the study of selenium chemistry and its interactions with other elements.
Biology: In biological research, Selenourea, N,N-dimethyl- is investigated for its potential antioxidant and cytotoxic properties.
Medicine: In medicinal chemistry, Selenourea, N,N-dimethyl- is explored for its potential therapeutic applications.
Industry: In the industrial sector, Selenourea, N,N-dimethyl- is used in the production of selenium-based materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
It has been used as a precursor to synthesize cdse quantum dots , suggesting that it may interact with cadmium and selenium ions during this process.
Mode of Action
The mode of action of 1,1-Dimethyl-2-selenourea involves its role in excited state processes. The compound significantly enhances the fluorescence quenching through a photoinduced electron transfer (PET) mechanism . This is due to the selenium atom replacement of the carbonyl oxygen of the urea moiety, which dramatically reduces the HOMO–LUMO gap and oxidation potential .
Biochemical Pathways
Its role in the synthesis of cdse quantum dots suggests that it may be involved in the biochemical pathways related to quantum dot formation and fluorescence .
Result of Action
The result of the action of 1,1-Dimethyl-2-selenourea is the enhancement of fluorescence quenching in the presence of the compound . This is due to the compound’s ability to undergo a photoinduced electron transfer (PET) mechanism .
Action Environment
The action, efficacy, and stability of 1,1-Dimethyl-2-selenourea can be influenced by various environmental factors. For instance, the compound’s fluorescence quenching ability may be affected by the presence of light, as it is involved in photoinduced electron transfer processes .
生化分析
Biochemical Properties
Selenourea, N,N-dimethyl- can serve as a source of selenium in organic synthesis . It has been proposed to allow the measurement of the π-accepting ability of N-heterocyclic carbenes, independent of their σ-donating ability . This property of Selenourea, N,N-dimethyl- allows it to interact with various enzymes and proteins in a unique manner .
Cellular Effects
Its role as a selenium source suggests that it may influence cell function by participating in selenium-dependent biochemical reactions .
Molecular Mechanism
The molecular mechanism of Selenourea, N,N-dimethyl- is linked to its ability to donate selenium. This can lead to changes in gene expression and enzyme activity, particularly in reactions involving N-heterocyclic carbenes .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function are areas of active study .
Metabolic Pathways
Selenourea, N,N-dimethyl- is involved in metabolic pathways as a source of selenium . It may interact with enzymes or cofactors in these pathways, potentially influencing metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-dimethyl- typically involves the reaction of dimethylamine with selenium-containing reagents. One common method is the reaction of dimethylamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired selenourea compound.
Industrial Production Methods: Industrial production of Selenourea, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反应分析
Types of Reactions: Selenourea, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: Selenourea, N,N-dimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of selenoxide derivatives.
Reduction: Reduction of Selenourea, N,N-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of selenohydride derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the selenourea molecule. Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include selenoxide derivatives, selenohydride derivatives, and various substituted selenourea compounds
相似化合物的比较
Selenourea, N,N-dimethyl- can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Selenourea: The parent compound of Selenourea, N,N-dimethyl-, which lacks the dimethyl substitution. Selenourea has similar chemical properties but may exhibit different reactivity and applications.
N,N’-Disubstituted Selenoureas: These compounds have various substituents on the nitrogen atoms, which can influence their chemical properties and biological activities.
Selenohydride Derivatives:
属性
InChI |
InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJIYJPQXRIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063706 | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-16-8 | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenourea,N-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-selenourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1-Dimethyl-2-selenourea contribute to nanoparticle synthesis?
A: 1,1-Dimethyl-2-selenourea serves as a selenium source in the synthesis of metal selenide nanoparticles. For instance, it plays a crucial role in forming hollow Au@Cu2-xSe nanostructures through an anion exchange reaction with Au@Cu2O core-shell nanoparticles []. The reaction occurs at elevated temperatures in the presence of a capping reagent like polyvinylpyrrolidone (PVP).
Q2: Are there any differences in the nanostructures formed when using 1,1-Dimethyl-2-selenourea compared to other chalcogenide precursors?
A: Yes, the choice of chalcogenide precursor influences the final nanostructure. While 1,1-Dimethyl-2-selenourea leads to complete transformation of Au@Cu2O templates into hollow Au@Cu2−xSe nanostructures, using thioacetamide under the same conditions results in Au@Cu2−xS structures with Cu2O residues attached to the gold core []. This difference highlights the importance of precursor selection in controlling nanostructure morphology.
Q3: Can the size of the voids within the nanostructures be controlled during synthesis?
A: Yes, the size of the interior voids can be tuned by adjusting the concentration of 1,1-Dimethyl-2-selenourea used in the reaction mixture []. Higher concentrations promote the formation of larger voids. This control over void size is crucial for tailoring the optical and electronic properties of the resulting nanoparticles.
Q4: Beyond its role in nanoparticle synthesis, are there other applications of 1,1-Dimethyl-2-selenourea?
A: 1,1-Dimethyl-2-selenourea has shown promise in photographic emulsion sensitization. Specifically, it significantly increases the sensitivity of both octahedral AgBr and cube AgIBr emulsions []. This application highlights the versatility of this compound in diverse technological fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


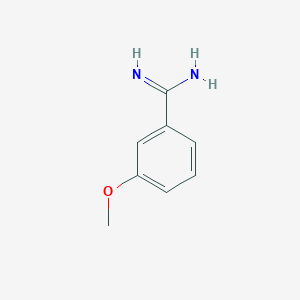

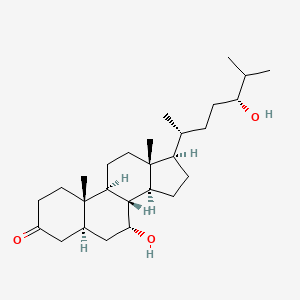
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
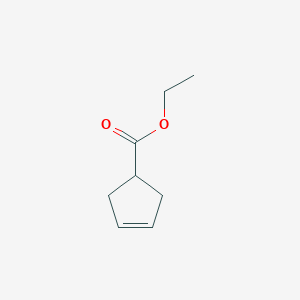
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

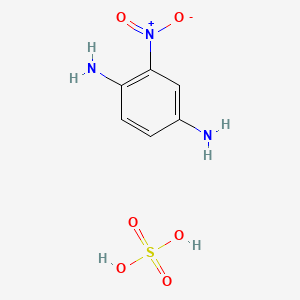

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
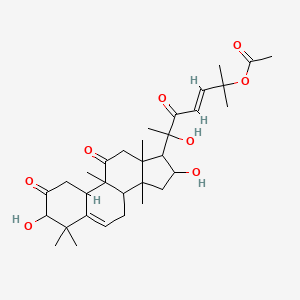
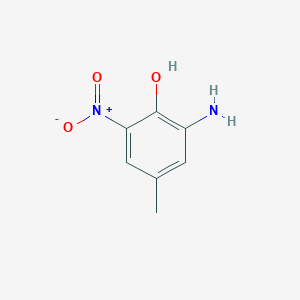
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)
